

Application Note: Recrystallization of Ethyl 3-Nitrobenzoate from Ethanol

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Compound of Interest

Compound Name: Ethyl 3-nitrobenzoate

Cat. No.: B172394

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Introduction

Recrystallization is a fundamental purification technique for solid organic compounds. The process involves dissolving an impure solid in a hot solvent and then allowing the solution to cool, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. This protocol provides a detailed method for the purification of **ethyl 3-nitrobenzoate** using ethanol as the recrystallization solvent. **Ethyl 3-nitrobenzoate** is an important intermediate in organic synthesis. The success of the recrystallization relies on the principle that **ethyl 3-nitrobenzoate** is highly soluble in hot ethanol and significantly less soluble in cold ethanol.

Safety Precautions

All procedures should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

- **Ethyl 3-nitrobenzoate:** May cause respiratory irritation. Avoid breathing dust. Handle with care to prevent contact with skin and eyes[1].
- **Ethanol:** Highly flammable liquid and vapor. Keep away from open flames and sparks. Use a heating mantle or a steam bath for heating; never heat directly with a Bunsen burner[2].
- **Hot Surfaces:** Handle hot glassware with appropriate clamps or tongs to prevent burns.

Data Presentation

The physical and chemical properties of **ethyl 3-nitrobenzoate** are summarized below. The primary indicator of purity after recrystallization will be a sharp melting point within the literature range.

Property	Value	Reference(s)
Chemical Name	Ethyl 3-nitrobenzoate	[3]
Molecular Formula	C ₉ H ₉ NO ₄	[3][4]
Molecular Weight	195.17 g/mol	[4]
Appearance	White to pale yellow crystalline solid	[3][5]
Melting Point	39-45 °C	[3][5][6][7][8]
Solubility in Ethanol	Soluble in hot ethanol, less soluble in cold.	[2][9]
Boiling Point	297-298 °C	[7][8]

Experimental Protocol

This protocol details the step-by-step procedure for the recrystallization of crude **ethyl 3-nitrobenzoate** from ethanol.

4.1 Materials and Equipment

- Crude **ethyl 3-nitrobenzoate**
- 95% or absolute ethanol
- Distilled water
- Erlenmeyer flasks (2)
- Beaker

- Heating mantle or steam bath
- Glass stirring rod
- Stemless funnel
- Fluted filter paper
- Büchner funnel and flask
- Vacuum source
- Spatula
- Watch glass
- Ice bath
- Melting point apparatus

4.2 Step-by-Step Procedure

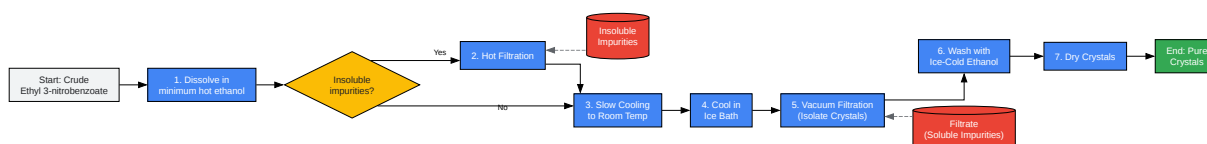
- **Dissolution:** Place the crude **ethyl 3-nitrobenzoate** into an Erlenmeyer flask. Add a small volume of ethanol and a boiling chip. Gently heat the mixture using a water bath or heating mantle while stirring continuously. Add more hot ethanol dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield^[10].
- **Hot Filtration (Optional):** If insoluble impurities are observed in the hot solution, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-heated clean Erlenmeyer flask. Pour the hot solution through the filter paper to remove the impurities. This step should be done quickly to prevent premature crystallization in the funnel.
- **Crystallization:** Remove the flask from the heat source and cover it with a watch glass. Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this period.
- **Maximizing Yield:** Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 15-20 minutes to maximize the

precipitation of the product from the solution[10].

- Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and flask.
- Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
- Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, transfer the crystals to a pre-weighed watch glass and place them in a desiccator or a low-temperature oven (below 40°C).
- Purity Assessment: Once dry, weigh the crystals to determine the yield. Measure the melting point of the recrystallized product. A pure sample should have a sharp melting point that falls within the literature range of 39-45°C. An impure sample will typically melt over a broader and lower temperature range.

Visualization

The following diagram illustrates the workflow for the recrystallization protocol.



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Caption: Workflow for the recrystallization of **ethyl 3-nitrobenzoate**.

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